2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole
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Overview
Description
2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole is a heterocyclic compound that features both an imidazole and an isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole typically involves the condensation of ortho-phenylenediamine with ortho-phthalaldehyde, followed by alkylation and cyclization reactions. For instance, the condensation reaction can be carried out in the presence of a base such as sodium hydroxide and a catalytic amount of tetra-n-butylammonium iodide . The intermediate product is then subjected to further reactions, such as alkylation with 1,3-dibromopropane and subsequent cyclization to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in the development of new antineoplastic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-(2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide: Another compound with a similar imidazo structure, known for its antitumor activity.
5H-benzo[4,5]imidazo[2,1-a]isoindole:
Uniqueness
2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole is unique due to its specific substitution pattern and the presence of both imidazole and isoindole rings. This combination of structural elements contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-13-7-5-11(6-8-13)15-10-19-9-12-3-1-2-4-14(12)16(19)18-15/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGVZKAJVYPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=CN31)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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